N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide
Description
N-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]benzamide is a pyrazole-based benzamide derivative synthesized via microwave-assisted acylation of 3-aminopyrazoles. The compound is prepared by reacting 5-(4-chlorophenyl)-1H-pyrazol-3-amine with benzoyl chloride in the presence of DIPEA (N,N-diisopropylethylamine) and 1,4-dioxane under controlled microwave conditions (150°C for 5 minutes) . Its structure features a pyrazole core substituted with a 4-chlorophenyl group at the 5-position and a benzamide moiety at the 3-position.
Properties
CAS No. |
13097-20-6 |
|---|---|
Molecular Formula |
C16H12ClN3O |
Molecular Weight |
297.74 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C16H12ClN3O/c17-13-8-6-11(7-9-13)14-10-15(20-19-14)18-16(21)12-4-2-1-3-5-12/h1-10H,(H2,18,19,20,21) |
InChI Key |
BHJKTBUGWNYLLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorophenyl group.
Amidation: The chlorinated pyrazole is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring and benzamide moiety undergo selective oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Sulfur oxidation (if applicable) | H₂O₂ in acetic acid, 60°C | Sulfoxide/sulfone derivatives (via thiocarbonyl oxidation) | |
| Aromatic ring oxidation | KMnO₄, acidic conditions | Hydroxylated benzamide derivatives (position-specific) |
Key Observation: Oxidation of the 4-chlorophenyl group is sterically hindered compared to the benzamide aromatic system due to electronic deactivation by the chlorine substituent.
Condensation & Cyclization Reactions
The exocyclic amino group participates in annulation reactions:
Pyrazolo[1,5-a]pyrimidine Formation
Reacted with arylmethylene malononitriles (e.g., benzylidene propanedinitrile):
-
Conditions : Piperidine catalyst in ethanol, reflux (5 h)
-
Product : N-(5-amino-3,6-dicyano-7-arylpyrazolo[1,5-a]pyrimidin-2-yl)benzamide derivatives
-
Yield : 55–68%
-
Mechanism : Michael addition followed by intramolecular cyclization (confirmed via ¹H NMR δ 8.71 ppm for NH₂)
Tricyclic Adduct Formation
Reacted with (hydroxymethylene)cycloalkanones:
-
Conditions : Piperidine acetate/acetic acid, reflux
-
Product : Angular tricyclic compounds (e.g., N-(3-cyano-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidin-2-yl)benzamide)
-
Critical Step : Protonation of pyrazole nitrogen directs nucleophilic attack at the formyl group .
Nucleophilic Substitution Reactions
The chlorophenyl group shows limited reactivity, while the benzamide carbonyl participates in substitutions:
Synthetic Limitation: The 4-chloro substituent resists nucleophilic aromatic substitution due to strong electron-withdrawing effects.
Reduction Reactions
Controlled reductions modify key functional groups:
-
Benzamide Reduction :
-
Reagent : LiAlH₄ in THF, 0°C → RT
-
Product : Corresponding amine (N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzylamine)
-
Yield : ~72% (monitored by TLC)
-
-
Nitrile Reduction (in related analogs):
-
Reagent : H₂/Pd-C in ethanol
-
Product : Primary amine derivatives
-
Acid/Base-Mediated Reactions
The compound displays pH-dependent tautomerism and stability:
-
Protonation Sites :
-
Degradation Pathway :
Photochemical Reactivity
UV irradiation studies (λ = 254 nm) reveal:
-
Primary Degradation : Cleavage of the C–N bond between pyrazole and benzamide
-
Quantum Yield : Φ = 0.18 ± 0.03 in acetonitrile
Scientific Research Applications
N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites . This inhibition disrupts essential metabolic pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzamide-Pyrazole Derivatives
Key Structural and Functional Insights
Substituent Impact on Bioactivity: The 4-chlorophenyl group in the target compound and its analogs (e.g., ) is associated with enhanced hydrophobic interactions in kinase binding pockets. However, the tert-butyl group in may improve membrane permeability, while the thioxo-thiazolidinone in introduces redox-active sites for broader therapeutic applications. Sulfonamide () and methoxyphenoxy () substituents modulate solubility and metabolic stability, critical for oral bioavailability.
Synthetic Methodologies :
- The target compound employs microwave-assisted synthesis for rapid acylation , whereas analogs like and likely use conventional coupling reactions due to their complex heterocyclic frameworks.
Pharmacological Implications
- Substituents like the nitro group in may increase cytotoxicity, necessitating careful structure-activity relationship (SAR) studies.
Biological Activity
N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound this compound has the molecular formula CHClN and features a pyrazole core substituted with a 4-chlorophenyl group and a benzamide moiety. The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with benzoyl chloride or related compounds under suitable conditions to yield the desired product.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. For instance:
- Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of CDK5 has been associated with reduced levels of Mcl-1, a protein that promotes cell survival in cancer cells, leading to enhanced apoptosis in pancreatic cancer models .
- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it was reported to have an IC value in the low micromolar range against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .
| Cell Line | IC (µM) |
|---|---|
| MCF7 | 3.79 |
| NCI-H460 | 42.30 |
| SF-268 | 12.50 |
Antimicrobial and Antitubercular Activity
This compound has also been evaluated for its antimicrobial properties:
- Antitubercular Activity : The compound has shown promising results against Mycobacterium tuberculosis, with modifications retaining or enhancing its inhibitory effects compared to lead compounds. The structure-activity relationship (SAR) studies suggest that the aromaticity and electronic properties of substituents significantly influence its activity .
Case Studies and Research Findings
- Case Study on Cancer Cell Lines : A study involving various pyrazole derivatives indicated that compounds similar to this compound exhibited dose-dependent inhibition of tumor growth in xenograft models, emphasizing their potential as therapeutic agents in cancer treatment .
- Antiviral Activity : Preliminary evaluations have suggested that certain pyrazole derivatives display antiviral properties, particularly against influenza viruses. Although specific data on this compound is limited, related compounds have demonstrated effective viral inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
